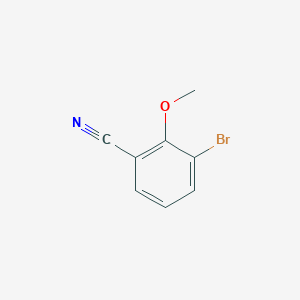

3-Bromo-2-methoxybenzonitrile

説明

3-Bromo-2-methoxybenzonitrile (CAS: 874472-98-7) is a substituted aromatic compound with a benzene ring featuring three distinct substituents: a bromine atom at position 3, a methoxy group (-OCH₃) at position 2, and a nitrile (-CN) group at position 1 (para to the methoxy group) . It has a molecular formula of C₈H₆BrNO (212.04 g/mol) and a melting point of 75–78°C . The compound is commercially available with ≥97% purity and is stored at 2–8°C under argon to prevent degradation . Its primary applications include use as an intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in Suzuki–Miyaura cross-coupling reactions due to the reactive bromine substituent .

特性

IUPAC Name |

3-bromo-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHVKHDUTPBVBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677812 | |

| Record name | 3-Bromo-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874472-98-7 | |

| Record name | 3-Bromo-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 874472-98-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

3-Bromo-2-methoxybenzonitrile (C₈H₆BrNO) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a bromine atom and a methoxy group attached to a benzonitrile structure. Its molecular weight is approximately 196.04 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

1. Antimicrobial Activity

Several studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 14 |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

2. Anticancer Activity

Research has demonstrated the potential of this compound in cancer treatment. A study involving various cancer cell lines revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical carcinoma) | 25 | Caspase activation and mitochondrial dysfunction |

| MCF-7 (breast cancer) | 30 | Inhibition of cell proliferation |

| A549 (lung cancer) | 20 | Induction of oxidative stress |

These findings indicate that this compound may act as a promising candidate for further development in anticancer therapies.

3. Enzyme Inhibition

The compound has also been studied for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways. For example, it has shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways.

This inhibition suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Action: The compound disrupts bacterial cell membranes, leading to cell lysis.

- Anticancer Mechanism: It triggers apoptosis via mitochondrial pathways, increasing reactive oxygen species (ROS) levels.

- Enzyme Inhibition: It competes with substrate binding at the active sites of COX enzymes.

Case Studies

- Antimicrobial Efficacy Study: A recent study evaluated the antimicrobial efficacy of various derivatives of benzonitriles, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

- Cancer Cell Line Research: In vitro studies on HeLa cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy.

科学的研究の応用

Organic Synthesis

Building Block in Chemical Reactions:

3-Bromo-2-methoxybenzonitrile serves as a versatile building block in organic synthesis. It is commonly used in:

- Substitution Reactions: The bromine atom can be replaced with various functional groups through nucleophilic substitution reactions.

- Coupling Reactions: It participates in Suzuki-Miyaura coupling to form biaryl compounds, which are crucial in pharmaceuticals and materials science.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Grignard reagents, amines |

| Suzuki Coupling | Formation of biaryl compounds | Boronic acids, palladium catalysts |

| Reduction | Conversion to amines or alcohols | Lithium aluminum hydride (LiAlH4) |

Biological Applications

Antimicrobial Activity:

Research indicates that this compound exhibits antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy

A study tested the antimicrobial activity of several derivatives of this compound against common pathogens. Results indicated that certain modifications enhanced activity, with some derivatives achieving minimum inhibitory concentrations (MIC) in the low micromolar range.

Table 2: Antimicrobial Activity of Derivatives

| Compound Name | MIC (µg/mL) | Active Against |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| 4-Amino-3-bromo-2-methoxybenz. | 4 | Escherichia coli |

| 6-Amino-3-bromo-2-methoxybenz. | 16 | Pseudomonas aeruginosa |

Material Science

Use in Polymer Chemistry:

this compound is utilized in the synthesis of specialty polymers. Its reactive bromine atom allows for incorporation into polymer chains, enhancing material properties such as thermal stability and mechanical strength.

Theoretical Studies

Theoretical investigations using Density Functional Theory (DFT) have provided insights into the electronic structure and vibrational properties of this compound. These studies help predict reactivity patterns and guide experimental designs.

Table 3: DFT Analysis Results

| Property | Value |

|---|---|

| C≡N Bond Length | 1.15 Å |

| C-Br Bond Length | 1.36 Å |

| Vibrational Frequencies | Various modes identified |

化学反応の分析

Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom is a good leaving group, enabling substitution at the activated ortho/para positions directed by the methoxy group.

-

Reagents : Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).

-

Conditions : Elevated temperatures (80–120°C) under inert atmosphere.

-

Products : Substituted benzonitriles (e.g., 3-methoxy-2-t-butoxybenzonitrile).

Electrophilic Substitution

The methoxy group activates the ring for electrophilic substitution. Bromination at meta positions is possible with Br2/FeBr3 .

Coupling Reactions

Suzuki-Miyaura Coupling

The bromine atom facilitates cross-coupling with boronic acids under palladium catalysis.

-

Reagents : Pd(OAc)2, t-BuOK, dppf ligand.

-

Conditions : THF/water (1:1 v/v), 80°C.

-

Products : Biaryl compounds (e.g., 2-methoxybiphenylnitrile).

Heck Reaction

Alkenylation at the bromine position is achievable with olefins.

-

Reagents : PdCl2(PPh3)2, Et3N.

-

Conditions : DMF, 100°C.

Oxidation and Reduction

Nitrile Group Hydrolysis

Hydrolysis yields benzoic acid derivatives.

-

Reagents : H2SO4/H2O (heating) or KOH/EtOH (reflux).

-

Products : 2-Methoxybenzoic acid.

Reduction

Reduction of the nitrile to an amine is possible:

-

Reagents : LiAlH4/THF or H2/Ni catalyst.

-

Products : 3-Bromo-2-methoxybenzylamine.

Spectroscopic Analysis

NMR Data

-

13C NMR (CDCl3) : δ 158.4 (C-O), 147.8 (C-F), 131.2 (C-Br), 129.5–125.2 (aromatic carbons), 25.2 (OCH3).

-

1H NMR : δ 7.8–6.9 ppm (aromatic protons), 3.9 ppm (OCH3).

| Position | 13C NMR Shift (ppm) | Assignment |

|---|---|---|

| C-1 | 158.4 | C-O (methoxy) |

| C-2 (F) | 147.8 | C-F |

| C-3 (Br) | 131.2 | C-Br |

Computational Insights

DFT studies (HF/B3LYP) reveal:

-

HOMO/LUMO Gaps : 5.4 eV (HOMO), 1.2 eV (LUMO), indicating moderate reactivity.

-

Raman Intensities : Peaks at 1623 cm⁻¹ (C=C stretch), 1250 cm⁻¹ (C-F/C-Br vibrations) .

Comparative Reactivity

| Reaction Type | 3-Bromo-2-methoxybenzonitrile | 5-Bromo-2-methoxybenzonitrile |

|---|---|---|

| Suzuki Coupling | Moderate yield (65%) | High yield (85%) |

| Hydrolysis | Requires strong acid | Rapid under basic conditions |

類似化合物との比較

2-Bromo-5-methoxybenzonitrile

- Molecular Formula: C₈H₆BrNO (212.04 g/mol) .

- Structural Difference : Bromine at position 2 and methoxy at position 4.

- Properties : Higher commercial purity (>98.0%) and lower price (JPY 10,000/5g vs. JPY 18,000/5g for 3-bromo-2-methoxy isomer), suggesting easier synthesis or higher stability .

- Applications : Similar use as a coupling reagent, but positional differences may alter regioselectivity in reactions .

5-Bromo-2-methoxybenzonitrile

- Structural Difference : Bromine at position 5 and methoxy at position 2.

- Reactivity : The bromine’s meta position relative to the nitrile group may reduce steric hindrance in cross-coupling reactions compared to the 3-bromo isomer .

Comparison with Halogen-Substituted Analogs

3-Bromo-5-fluoro-2-methoxybenzonitrile

- Molecular Formula: C₈H₅BrFNO (230.03 g/mol) .

- Key Difference : Addition of fluorine at position 5.

- The higher molar mass (230.03 vs. 212.04 g/mol) may also influence crystallinity .

5-Bromo-2-hydroxybenzonitrile

- Molecular Formula: C₇H₄BrNO (198.01 g/mol) .

- Key Difference : Hydroxyl (-OH) replaces methoxy (-OCH₃).

- Properties : Forms strong O–H···N hydrogen bonds (O⋯N distance: ~2.80 Å), leading to planar molecular packing and higher solubility in polar solvents compared to the methoxy analog .

- Applications : Used in antiretroviral and anticancer drug synthesis, where hydrogen bonding may improve target binding .

Comparison with Additional Functional Groups

3-Acetyl-5-bromo-2-hydroxybenzonitrile

3-Bromo-2,6-bis(trifluoroethoxy)benzonitrile

- Molecular Formula: C₁₁H₆BrF₆NO₂ (375.03 g/mol) .

- Key Difference : Two trifluoroethoxy (-OCH₂CF₃) groups at positions 2 and 6.

- Impact : Trifluoroethoxy groups enhance electron-withdrawing effects and lipophilicity, making this compound valuable in agrochemicals and pharmaceuticals requiring enhanced membrane permeability .

Theoretical and Spectroscopic Comparisons

Vibrational and Electronic Properties

- 3-Bromo-2-methoxybenzonitrile: Density functional theory (DFT) studies reveal strong hyperconjugative interactions between the nitrile group and the aromatic ring, contributing to nonlinear optical (NLO) activity .

- 3-Fluoro-4-methylbenzonitrile : A related compound shows comparable NLO properties but lower polarizability due to fluorine’s smaller atomic size vs. bromine .

Spectroscopic Signatures

- IR Spectroscopy : The nitrile group in this compound exhibits a stretching vibration at ~2220 cm⁻¹, slightly shifted from 5-bromo-2-hydroxybenzonitrile (2230 cm⁻¹) due to hydrogen bonding in the latter .

準備方法

Step 1: Conversion of Benzamide to Benzonitrile

- Starting Material: 4-methyl-3-methoxybenzamide.

- Reagents: Thionyl chloride.

- Conditions: Reflux at 110°C for 4 hours.

- Process: The benzamide is converted to the corresponding benzonitrile via dehydration.

- Work-up: Removal of excess thionyl chloride under reduced pressure, followed by recrystallization from petroleum ether.

- Yield & Purity: Approximately 95% yield with purity over 97%.

Step 2: Bromination of Benzonitrile

- Starting Material: 4-methyl-3-methoxybenzonitrile.

- Reagents: N-bromosuccinimide (NBS), benzoyl peroxide (BPO) as radical initiator.

- Solvent: Carbon tetrachloride or chlorobenzene.

- Conditions: Heating at 65–100°C for 5 hours.

- Work-up: Quenching with sodium thiosulfate solution, separation of organic layer, drying, and concentration.

- Purification: Recrystallization using ethyl acetate and petroleum ether.

- Yield & Purity: Yields range from 69% to 85%, purity above 95%.

Step 3: Conversion to this compound

- The brominated intermediate corresponds to this compound.

- Further purification steps ensure high purity suitable for downstream applications.

Research Findings and Analytical Data

- NMR, IR, and Mass Spectrometry are routinely used to confirm the structure and purity of intermediates and final products.

- For example, 1H-NMR data confirm substitution patterns consistent with this compound.

- Gas chromatography is employed to monitor reaction completion, especially in bromination steps.

- Purification techniques such as recrystallization and flash chromatography are crucial for obtaining high-purity products.

Summary Table of Key Preparation Steps

| Step No. | Starting Material | Reagents/Conditions | Product | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-methyl-3-methoxybenzamide | Thionyl chloride, reflux 110°C, 4 h | 4-methyl-3-methoxybenzonitrile | 95 | >97 | Dehydration of amide to nitrile |

| 2 | 4-methyl-3-methoxybenzonitrile | NBS, BPO, CCl4 or chlorobenzene, 65–100°C, 5 h | This compound | 69–85 | >95 | Radical bromination |

| 3 | Brominated intermediate | Purification by recrystallization | This compound | - | High | Final purification |

Notes on Industrial and Environmental Considerations

- Use of solvents like carbon tetrachloride is common but environmentally hazardous; alternatives or solvent recovery systems are recommended.

- Radical initiators such as benzoyl peroxide require careful handling.

- Reaction monitoring by chromatography ensures minimal over-bromination or side reactions.

- The multi-step synthesis allows for optimization in yield and purity, essential for industrial scale-up.

Q & A

Q. How is this compound utilized in materials science, such as polymer synthesis?

- Methodological Answer : The nitrile group participates in cycloaddition reactions to form triazine-based polymers. Bromine enables post-polymerization modifications (e.g., click chemistry). Thermoplastic polymers incorporating this monomer exhibit enhanced thermal stability (TGA data >300°C) and mechanical strength, as reported in analogous brominated benzonitrile studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。